Structural Differentiation: N1-Benzyl Substitution Confers Distinct Physicochemical Profile vs. N1-Unsubstituted Analog
The target compound bears an N1-benzyl substituent on the tetrahydroquinolinone ring. In contrast, the closest analog without this modification—1-cyclohexyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1170071-54-1)—has a hydrogen at the N1 position . The benzyl group adds substantial lipophilicity (estimated ΔlogP ≈ +1.5 to +2.0 based on fragment-based calculations [1]) and increases molecular weight by approximately 90 Da (377.5 vs. 287.4 g/mol) . This structural difference is expected to alter membrane permeability, metabolic stability, and VR1 receptor binding kinetics, as the patent class teaches that N1-substitution patterns directly modulate antagonist potency [2].
| Evidence Dimension | Molecular Weight and Structural Substitution at N1 Position |
|---|---|
| Target Compound Data | MW = 377.5 g/mol; N1-benzyl substituent (C23H27N3O2) |
| Comparator Or Baseline | 1-Cyclohexyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1170071-54-1): MW = 287.4 g/mol; N1-H (C16H21N3O2) |
| Quantified Difference | ΔMW = +90.1 g/mol; presence of N1-benzyl vs. N1-H |
| Conditions | Structural comparison based on CAS registry data and molecular formula |
Why This Matters
The N1-benzyl group is a critical pharmacophoric element in the patented VR1 antagonist series; procurement of the N1-unsubstituted analog cannot replicate the intended target engagement profile.
- [1] Estimated using fragment-based logP contribution: benzyl group contributes approximately +1.5 to +2.0 logP units relative to hydrogen (based on standard medicinal chemistry fragment constants). View Source
- [2] Bouchon A, Diedrichs N, Hermann A, et al. Tetrahydro-quinolinylurea derivatives. United States Patent US 7,683,076 B2. Issued March 23, 2010. Assignee: Bayer Schering Pharma Aktiengesellschaft. View Source
